molecular formula C14H19N3O4 B099330 H-Gly-Phe-Ala-OH CAS No. 17123-30-7

H-Gly-Phe-Ala-OH

Cat. No.: B099330
CAS No.: 17123-30-7
M. Wt: 293.32 g/mol
InChI Key: WMGHDYWNHNLGBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic approaches .

Chemical Reactions Analysis

Types of Reactions: H-Gly-Phe-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Glycine, phenylalanine, and alanine.

    Oxidation: Quinone derivatives of phenylalanine.

    Reduction: Restored peptide structure.

Scientific Research Applications

H-Gly-Phe-Ala-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent in drug delivery systems and as a scaffold for tissue engineering.

    Industry: Utilized in the development of peptide-based materials and nanostructures

Comparison with Similar Compounds

Properties

CAS No.

17123-30-7

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21)

InChI Key

WMGHDYWNHNLGBV-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

sequence

GFA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Gly-Phe-Ala?

A1: The molecular formula of Gly-Phe-Ala is C14H19N3O5, and its molecular weight is 309.32 g/mol.

Q2: Does the research mention any specific spectroscopic data for Gly-Phe-Ala?

A2: While the provided research does not delve into detailed spectroscopic analysis of Gly-Phe-Ala in isolation, several papers analyze its proton NMR spectra within larger peptide sequences. [, ] This information helps understand conformational preferences and interactions with neighboring amino acids.

Q3: What is the biological significance of Gly-Phe-Ala?

A3: Gly-Phe-Ala, while not possessing inherent biological activity in isolation, serves as a crucial building block in various biologically active peptides. For instance, it forms a part of the recognition sequence for certain proteases like thermolysin. [] Additionally, Gly-Phe-Ala acts as a linker in polymeric prodrugs, impacting their enzymatic degradation and release of active compounds like mitomycin C. [, ]

Q4: How does the presence of Gly-Phe-Ala within a larger peptide sequence influence its activity?

A4: The specific position and flanking amino acids significantly impact the role of Gly-Phe-Ala within a peptide. Studies on insulin variants demonstrate that incorporating a Gly-Phe-Phe-Tyr sequence after the B22 arginine residue significantly enhances biological activity compared to shorter sequences lacking these aromatic amino acids. [] In contrast, replacing phenylalanine (Phe) at position B25 and tyrosine (Tyr) at position B26 with alanine (Ala) in similar insulin variants did not significantly affect activity, suggesting a possible tolerance for substitution at these specific positions. []

Q5: Are there any studies investigating the use of Gly-Phe-Ala as part of a drug delivery system?

A5: Yes, researchers have explored the use of Gly-Phe-Ala as a linker in polymeric prodrugs designed for tumor targeting. Specifically, poly[N-(2-hydroxyethyl)-L-glutamine] (pHEG) conjugated to mitomycin C via a Gly-Phe-Ala-Leu linker showed promising results. These conjugates exhibited reduced systemic toxicity and improved efficacy against solid tumors in mice compared to free mitomycin C. [, ] The Gly-Phe-Ala-Leu linker, cleavable by lysosomal enzymes, allows for controlled release of the active drug within the tumor environment. []

Q6: Does Gly-Phe-Ala play a role in artificial heme systems?

A6: Researchers have incorporated Gly-Phe-Ala into zinc(II)porphyrin conjugates to mimic aspects of natural heme systems. [] These conjugates, synthesized using click chemistry, involved attaching Gly-Phe-Ala-containing peptides to the porphyrin core. While the peptide attachment did not significantly alter the spectroscopic properties of the zinc(II)porphyrin, it did affect its photophysical parameters and interaction with quenching agents like C60, suggesting potential for influencing electron transfer processes. []

Q7: Have computational methods been used to study Gly-Phe-Ala?

A7: Computational chemistry plays a crucial role in understanding peptide conformations and interactions. Molecular modeling studies were employed to investigate the binding of dansyl peptides, including Dns-Gly-Phe-Ala, to the enzyme thermolysin. [] These studies revealed the influence of chloride ions on substrate binding and provided insights into the differential effects of chloride on the hydrolysis rates of various dansyl peptides. []

Q8: How do structural modifications to peptides containing Gly-Phe-Ala affect their activity?

A8: Research on speract, a decapeptide involved in sea urchin fertilization, highlights the impact of even minor structural changes. Replacing phenylalanine (Phe) with alanine (Ala) in speract analogs significantly reduced their ability to compete with speract for binding to its receptor on sea urchin sperm. [] This observation underscores the importance of phenylalanine for receptor binding and biological activity in this context.

Q9: What is known about the importance of specific amino acids within the Gly-Phe-Ala sequence for its function?

A9: Research on serine protease from Lactobacillus casei ssp. casei IFPL 731 revealed its preference for hydrolyzing peptides containing the Gly-Phe-Ala sequence. [] This protease exhibited high activity towards substrates like Leu-Gly-Phe, highlighting the significance of phenylalanine and alanine in the substrate recognition and binding process. []

Q10: What analytical methods are used to study peptides containing Gly-Phe-Ala?

A11: Researchers utilize a combination of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to characterize and quantify peptides containing Gly-Phe-Ala. [, , ] These methods allow for the determination of amino acid composition, sequence verification, and conformational analysis.

Q11: Are there any studies on the environmental impact of Gly-Phe-Ala or related peptides?

A11: The provided research does not specifically address the environmental impact of Gly-Phe-Ala or related peptides.

Q12: Has Gly-Phe-Ala been investigated in any clinical trials?

A13: While Gly-Phe-Ala itself has not been directly investigated in clinical trials, polymeric prodrugs incorporating Gly-Phe-Ala linkers, such as those designed for mitomycin C delivery, have shown promising results in preclinical animal models. [, ] Further research is needed to determine the translational potential of these findings for clinical applications.

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